molecular formula C16H17NO3 B13715711 (Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine

(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine

Cat. No.: B13715711
M. Wt: 271.31 g/mol
InChI Key: DPQDPRNUDZTVRI-ATVHPVEESA-N
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Description

(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine typically involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the oxime is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[4-(benzyloxy)phenyl]ethylidene}hydroxylamine
  • N-{1-[4-(methoxy)phenyl]ethylidene}hydroxylamine
  • N-{1-[4-(benzyloxy)-3,5-dichlorophenyl]ethylidene}hydroxylamine

Uniqueness

(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine is unique due to the presence of both benzyloxy and methoxy substituents on the aromatic ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar oximes.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(NZ)-N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C16H17NO3/c1-12(17-18)14-8-9-15(16(10-14)19-2)20-11-13-6-4-3-5-7-13/h3-10,18H,11H2,1-2H3/b17-12-

InChI Key

DPQDPRNUDZTVRI-ATVHPVEESA-N

Isomeric SMILES

C/C(=N/O)/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

Origin of Product

United States

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